molecular formula C6H6ClNO3 B2418327 Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate CAS No. 1855898-97-3

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2418327
CAS No.: 1855898-97-3
M. Wt: 175.57
InChI Key: KMCFDISHEIYRIR-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methylisoxazole with methyl chloroformate in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 18-crown-6 . The reaction is usually carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of methyl 4-chloro-5-methylisoxazole-3-carboxylate may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Cycloaddition Reactions: Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activities. Its chlorine atom and ester functional group make it a versatile intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCFDISHEIYRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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